molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No.: B6601078
CAS No.: 2060045-98-7
M. Wt: 232.65 g/mol
InChI Key: CKAAMVXVCWYVMN-UHFFFAOYSA-N
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Description

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide is an aromatic heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves the functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. One common method includes the use of organometallic reagents such as organo-lithium, -magnesium, and -zinc compounds. These reagents facilitate selective metalation reactions, halogen/metal exchange reactions, and oxidative metal insertions . For instance, the reaction of 5-chloropyrazolo[1,5-a]pyrimidine with TMPZn under mild conditions can yield heterocyclic zinc intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organometallic reagents and transition metal-catalyzed processes. The use of advanced synthetic strategies ensures high yield and purity of the final product .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAMVXVCWYVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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